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molecular formula C11H14N2O3 B8436644 6-Nitro-4-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline

6-Nitro-4-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B8436644
M. Wt: 222.24 g/mol
InChI Key: RPWPCPUOAZSDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807693B2

Procedure details

A mixture of 0.83 g of N-methyl-N-(4-nitrophenylmethyl)-2,2-dimethoxy-ethylamine and 3.0 ml trifluoromethanesulphonic acid is prepared in a dry ice/ethanol cooling bath, slowly brought to ambient temperature and stirred for 18 h. Then it is poured onto ice water, made alkaline with 2N NaOH, extracted 3× with EtOAc, the organic phases are dried with Na2SO4, concentrated and purified by repeated chromatography.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:13][CH:14](OC)[O:15][CH3:16])[CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.FC(F)(F)S(O)(=O)=O.[OH-].[Na+]>>[N+:10]([C:7]1[CH:6]=[C:5]2[C:4](=[CH:9][CH:8]=1)[CH2:3][N:2]([CH3:1])[CH2:13][CH:14]2[O:15][CH3:16])([O-:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
0.83 g
Type
reactant
Smiles
CN(CC1=CC=C(C=C1)[N+](=O)[O-])CC(OC)OC
Name
Quantity
3 mL
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in a dry ice/ethanol cooling bath
CUSTOM
Type
CUSTOM
Details
slowly brought to ambient temperature
ADDITION
Type
ADDITION
Details
Then it is poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases are dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C(CN(CC2=CC1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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